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4-Phenylmorpholine's chemical structure incorporates a morpholine ring, a common functional group in various pharmaceuticals and bioactive molecules. Researchers might be investigating its use as a building block for synthesizing more complex molecules with desired properties [].
Scientists might be studying how 4-Phenylmorpholine interacts with biological systems. This could involve investigating its potential to bind to specific enzymes or receptors, or to assess its permeability across cell membranes [].
The ring structure and nitrogen atom in 4-Phenylmorpholine could lend itself to applications in material science. Researchers might be exploring its potential use in the development of new catalysts, polymers, or ionic liquids [].
4-Phenylmorpholine is an organic compound with the molecular formula C10H13NO and a CAS number of 92-53-5. It features a morpholine ring substituted with a phenyl group at the fourth position, which contributes to its unique chemical properties. The compound appears as a colorless to pale yellow liquid and has a boiling point of approximately 264.8 °C. It is known for its relatively low solubility in water but is soluble in organic solvents, making it useful in various chemical applications .
These reactions highlight the versatility of 4-Phenylmorpholine in synthetic organic chemistry .
Research indicates that 4-Phenylmorpholine exhibits biological activity, particularly as a potential pharmacological agent. Studies have shown its effectiveness in various biological assays, including:
Several methods exist for synthesizing 4-Phenylmorpholine:
These methods highlight the compound's accessibility for research and industrial applications.
4-Phenylmorpholine finds use in various fields, including:
Its diverse applications make it valuable across multiple industries.
Interaction studies involving 4-Phenylmorpholine focus on its behavior with biological targets and other compounds. Notable findings include:
These studies are crucial for understanding both the therapeutic potential and safety profile of this compound.
Several compounds share structural similarities with 4-Phenylmorpholine. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-Phenylmorpholine | Morpholine derivative | Lacks the fourth position phenyl substitution |
| 2-(4-Methylphenyl)morpholine | Morpholine derivative | Contains a methyl group on the phenyl ring |
| 4-(Trifluoromethyl)phenylmorpholine | Morpholine derivative | Features trifluoromethyl substitution, enhancing lipophilicity |
4-Phenylmorpholine's unique characteristic lies in its specific substitution pattern on the morpholine ring, which influences its reactivity and biological activity compared to similar compounds. The presence of a phenyl group at the fourth position enhances its lipophilicity and potential interactions within biological systems, making it a compound of interest for further research and application development .
4-Phenylmorpholine (molecular formula C₁₀H₁₃NO) is a heterocyclic organic compound consisting of a six-membered morpholine ring substituted with a phenyl group at the nitrogen atom [1] [2] [3]. The morpholine core contains both nitrogen and oxygen heteroatoms positioned opposite to each other in the six-membered ring, creating a unique structural framework with distinct electronic properties [4]. The compound exhibits a molecular weight of 163.22 grams per mole and is assigned Chemical Abstracts Service registry number 92-53-5 [3] [5] [6].
The morpholine ring in 4-phenylmorpholine adopts a chair conformation, which represents the most thermodynamically stable arrangement [7] [8]. This conformational preference arises from the minimization of steric strain and the optimization of bond angles throughout the heterocyclic framework [9] [7]. The chair conformation allows for two distinct orientations of substituents: equatorial and axial positions, with the phenyl group typically favoring the equatorial orientation to minimize steric interactions [10] [8].
The nitrogen atom in the morpholine ring exhibits sp³ hybridization and maintains a weakly basic character due to the presence of a lone pair of electrons [4] [11]. The oxygen atom positioned opposite to the nitrogen creates an intramolecular dipole that influences the overall electronic distribution within the molecule [9] [7]. This arrangement results in a predicted pKa value of 5.19±0.40, indicating moderate basicity under physiological conditions [12] [13].
While direct crystallographic data for 4-phenylmorpholine is limited in the literature, structural analysis of closely related morpholine derivatives provides insight into the crystallographic behavior of phenyl-substituted morpholine compounds [14] [15] [16]. The related compound N-phenylmorpholine-4-carboxamide has been characterized by single crystal X-ray diffraction, revealing important structural parameters that can be applied to understanding 4-phenylmorpholine [15] [16].
Crystallographic analysis of morpholine derivatives typically reveals monoclinic crystal systems with space group P21/c [14] [16]. The unit cell parameters for the related N-phenylmorpholine-4-carboxamide show dimensions of a = 8.0907 ± 0.001 Å, b = 15.754 ± 0.002 Å, c = 8.4529 ± 0.0011 Å, with β = 104.205 ± 0.002° and a unit cell volume of 1044.5 ± 0.2 ų at 293 K [16]. These crystallographic studies demonstrate that morpholine rings consistently adopt chair conformations in the solid state, with intermolecular hydrogen bonding patterns that stabilize the crystal lattice [15] [16].
The crystallographic analysis reveals that the morpholine ring maintains a markedly non-planar geometry, with the phenyl substituent inclined relative to the morpholine plane [15]. This structural arrangement minimizes steric interactions while allowing for optimal packing in the crystal lattice through van der Waals forces and weak hydrogen bonding interactions [14] [15].
Computational studies using density functional theory have provided detailed insights into the molecular geometry and electronic structure of 4-phenylmorpholine [17] [7] [18]. Time-dependent density functional theory calculations employing the B3LYP functional with 6-31G* basis sets have been utilized to optimize the molecular structure and predict electronic properties [17] [18].
The computational analysis reveals that the morpholine ring maintains its chair conformation with minimal deviation from idealized bond angles and lengths [7] [8]. The C-N and C-O bond lengths within the morpholine ring fall within expected ranges for saturated heterocycles, while the N-phenyl bond exhibits partial double-bond character due to conjugation between the nitrogen lone pair and the aromatic π-system [17] [4].
Molecular modeling studies have also investigated the dipole moment of 4-phenylmorpholine, which varies depending on the solvent environment [18]. In non-polar solvents such as cyclohexane, the compound exhibits distinct electronic absorption characteristics that correspond to π→π* and n→π* transitions [18]. The calculated vertical transition energies provide insight into the electronic structure and optical properties of the molecule [17] [18].
The conformational landscape of 4-phenylmorpholine is dominated by the chair conformation of the morpholine ring, which exists in two distinct forms: Chair-Equatorial and Chair-Axial [7] [8]. Advanced spectroscopic techniques, including infrared resonant vacuum ultraviolet mass-analyzed threshold ionization spectroscopy, have been employed to characterize these conformational isomers [9] [7].
The Chair-Equatorial conformer is thermodynamically more stable than the Chair-Axial form by approximately 109 ± 4 cm⁻¹ (1.31 kJ/mol) [7]. This energy difference arises from the preferential equatorial positioning of substituents, which minimizes 1,3-diaxial interactions and optimizes the overall molecular geometry [10] [7]. The conformational interconversion between these forms occurs readily at room temperature, with both conformers contributing to the observed spectroscopic and chemical properties [9] [7].
Vibrational spectroscopy has revealed distinct fingerprint regions for each conformer, with characteristic C-H and N-H stretching frequencies that allow for conformational assignment [7] [8]. The Chair-Equatorial conformer exhibits N-H stretching at 3336 cm⁻¹, while the Chair-Axial form shows this vibration at 3320 cm⁻¹ [8]. These spectroscopic signatures provide valuable tools for monitoring conformational populations under different experimental conditions [9] [7].
The thermal properties of 4-phenylmorpholine have been extensively documented across multiple literature sources, providing consistent values for key transition temperatures [12] [19] [6] [20] [13]. The compound exhibits a melting point range of 51-54°C, indicating a relatively sharp crystalline transition [12] [19] [6] [21] [13]. This melting point range is characteristic of organic compounds with moderate intermolecular forces and reflects the balance between van der Waals interactions and hydrogen bonding capabilities within the crystal lattice [19] [6].
The boiling point of 4-phenylmorpholine varies depending on the applied pressure, demonstrating typical vapor pressure-temperature relationships [12] [19] [22] [20]. Under reduced pressure conditions (45 mmHg), the compound boils at 165-170°C, while at atmospheric pressure (760 mmHg), the boiling point increases to 258-268°C [12] [19] [20]. These values are consistent with the molecular weight and intermolecular interactions expected for a phenyl-substituted morpholine derivative [22] [20].
| Property | Value | Pressure | Source |
|---|---|---|---|
| Melting Point | 51-54°C | Atmospheric | [12] [19] [6] [13] |
| Boiling Point | 165-170°C | 45 mmHg | [12] [19] |
| Boiling Point | 258-268°C | 760 mmHg | [22] [20] |
| Boiling Point | 264.8±0.0°C | 760 mmHg | [22] |
The density of 4-phenylmorpholine has been measured under standardized conditions, providing important data for physicochemical characterization [12] [22] [13] [23]. At 60°C, the compound exhibits a density of 1.053 g/cm³, while room temperature measurements indicate a density of 1.1±0.1 g/cm³ [12] [22] [13]. These values reflect the molecular packing efficiency and intermolecular interactions within the liquid phase [22] [23].
The refractive index of 4-phenylmorpholine has been both measured experimentally and estimated through computational methods [12] [22] [13]. The experimental refractive index value is reported as 1.542, while theoretical estimates suggest a value of 1.5400 [12] [22]. These optical properties are consistent with the aromatic character of the phenyl substituent and the electronic polarizability of the morpholine ring system [22] [24].
| Physical Property | Value | Temperature | Method | Source |
|---|---|---|---|---|
| Density | 1.053 g/cm³ | 60°C | Experimental | [12] [13] [23] |
| Density | 1.1±0.1 g/cm³ | 25°C | Experimental | [22] |
| Refractive Index | 1.542 | 20°C | Experimental | [22] |
| Refractive Index | 1.5400 | - | Estimated | [12] [13] |
The solubility characteristics of 4-phenylmorpholine reflect its amphiphilic nature, combining the polar morpholine ring with the hydrophobic phenyl substituent [12] [22] [20] [13]. In aqueous systems, the compound exhibits limited solubility with a measured value of 3.46 g/L at ambient temperature [12] [22] [20] [13]. This moderate water solubility arises from the hydrogen bonding capability of the morpholine oxygen and nitrogen atoms, balanced against the hydrophobic contribution of the phenyl ring [4] [11].
The compound demonstrates enhanced solubility in organic solvents, particularly those with moderate to high polarity [20] [25] [4]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide are expected to provide good solvation due to their ability to interact with both the polar morpholine moiety and the aromatic phenyl group [25] [4]. The LogP value of 1.36 indicates a moderate lipophilicity, suggesting favorable partitioning into organic phases while maintaining some aqueous compatibility [22] [13].
| Solvent Type | Solubility | Notes | Source |
|---|---|---|---|
| Water | 3.46 g/L | Measured at ambient temperature | [12] [22] [20] [13] |
| Organic solvents | Moderate to high | Enhanced in polar aprotic solvents | [20] [25] [4] |
| DMSO | Expected high | Based on structural compatibility | [25] [4] |
| DMF | Expected high | Inferred from morpholine properties | [25] [4] |
The nucleophilic character of 4-phenylmorpholine is primarily attributed to the nitrogen atom within the morpholine ring, which possesses a lone pair of electrons available for nucleophilic attack [4] [11]. The basicity of this nitrogen center is moderated by the electron-withdrawing effect of the phenyl substituent, which delocalizes electron density through conjugation with the aromatic π-system [4] [11]. This electronic interaction results in a predicted pKa value of 5.19±0.40, indicating weaker basicity compared to unsubstituted morpholine [12] [13].
The morpholine nitrogen exhibits selective reactivity toward electrophilic centers, participating in nucleophilic substitution reactions and forming stable adducts with electron-deficient species [21] [25]. The chair conformation of the morpholine ring influences the stereochemical outcome of nucleophilic reactions, with the equatorial orientation of the phenyl group providing optimal access to the nitrogen lone pair [10] [7]. This conformational preference enhances the nucleophilic reactivity while maintaining structural stability throughout the reaction pathway [4] [9].
Comparative studies with related morpholine derivatives demonstrate that phenyl substitution reduces the nucleophilic strength relative to simple alkyl-substituted morpholines [4] [11]. The electron-withdrawing inductive effect of the aromatic ring decreases the electron density at the nitrogen center, resulting in diminished basicity and nucleophilic reactivity [11]. However, the compound retains sufficient nucleophilic character to participate in various organic transformations, including alkylation and acylation reactions [21] [25].
While 4-phenylmorpholine primarily exhibits nucleophilic behavior, the compound also demonstrates limited electrophilic reactivity under specific conditions [21] [13] [27]. The phenyl ring serves as a potential site for electrophilic aromatic substitution reactions, although the electron-donating nature of the morpholine substituent activates the aromatic system toward electrophilic attack [13] [27]. This activation pattern typically directs incoming electrophiles to the ortho and para positions relative to the morpholine attachment point [27].
The morpholine ring can undergo oxidative transformations that generate electrophilic intermediates [21] [13]. Under oxidative conditions, 4-phenylmorpholine can be converted to N-formyl-N-2-hydroxyethylaniline through controlled oxidation processes [12] [13]. This transformation involves the cleavage of the morpholine ring and formation of electrophilic carbonyl intermediates that can participate in further chemical reactions [21] [13].
The compound's electrophilic reactivity is enhanced in the presence of strong oxidizing agents or under photochemical activation conditions [21] [27]. These reaction conditions can generate reactive intermediates that exhibit increased electrophilic character, allowing for participation in coupling reactions and other electrophilic processes [27]. The stability of these intermediates depends on the reaction environment and the presence of competing nucleophilic species [21] [13].
The chemical stability of 4-phenylmorpholine varies significantly depending on environmental conditions, with temperature, pH, and atmospheric composition serving as primary determining factors [21] [28] [13] [23]. Under ambient conditions with controlled temperature and humidity, the compound demonstrates good stability for extended periods when properly stored [28] [23]. The recommended storage temperature range of 2-30°C helps maintain chemical integrity and prevents thermal decomposition [6] [28] [23].
Thermal stability analysis reveals that 4-phenylmorpholine begins to decompose at elevated temperatures, with significant degradation occurring above 410°C [6] [13] [23]. The autoignition temperature of 410°C provides a safety margin for most synthetic applications and industrial processes [13] [23]. Below this critical temperature, the compound maintains structural integrity, although prolonged exposure to elevated temperatures may result in gradual oxidation and chemical modification [21] [13].
The compound exhibits sensitivity to atmospheric oxygen and moisture, particularly under acidic or basic conditions [21] [28] [13]. In strongly acidic environments, protonation of the morpholine nitrogen can lead to ring-opening reactions and subsequent degradation [21] [11]. Similarly, exposure to strong bases can facilitate nucleophilic attack on the morpholine ring, resulting in structural modification and loss of chemical activity [21] [13]. Storage under inert gas atmospheres significantly improves long-term stability and prevents oxidative degradation [28] [23].
| Stability Condition | Stability Assessment | Temperature Range | Notes | Source |
|---|---|---|---|---|
| Ambient air | Good | 2-30°C | Recommended storage | [6] [28] [23] |
| Elevated temperature | Degradation begins | >410°C | Autoignition point | [13] [23] |
| Acidic conditions | Poor | Variable | Protonation and ring opening | [21] [11] |
| Basic conditions | Moderate | Variable | Nucleophilic attack possible | [21] [13] |
| Inert atmosphere | Excellent | 2-30°C | Prevents oxidation | [28] [23] |
Acute Toxic;Irritant